![molecular formula C7H9N5O2 B12526287 2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide typically involves the condensation of hydrazine derivatives with pyrrole-2,5-dicarboxylic acid or its esters. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with hydrazine in the presence of a catalyst such as iron(III) chloride . The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce hydrazine-substituted pyrroles.
Scientific Research Applications
2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2,5-dicarboxylic acid: A precursor in the synthesis of various pyrrole derivatives.
Hydrazine derivatives: Compounds containing the hydrazine functional group, used in similar synthetic applications.
N-substituted pyrroles: Pyrrole derivatives with various substituents on the nitrogen atom, exhibiting different chemical and biological properties.
Uniqueness
2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide is unique due to the presence of both the hydrazine and pyrrole moieties, which confer distinct reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H9N5O2 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide |
InChI |
InChI=1S/C7H9N5O2/c8-6(13)4-1-2-5(12-4)7(14)10-3-11-9/h1-3,12H,9H2,(H2,8,13)(H,10,11,14) |
InChI Key |
MLOREYPRTSQSEM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(NC(=C1)C(=O)N/C=N/N)C(=O)N |
Canonical SMILES |
C1=C(NC(=C1)C(=O)NC=NN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



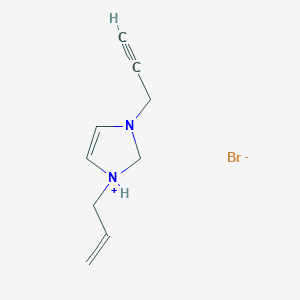
![N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B12526229.png)
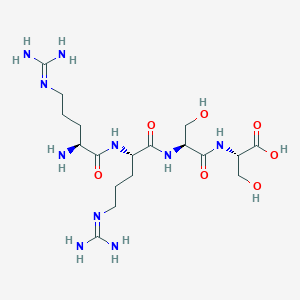

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12526250.png)
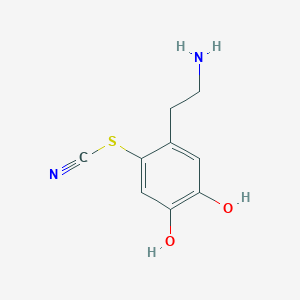
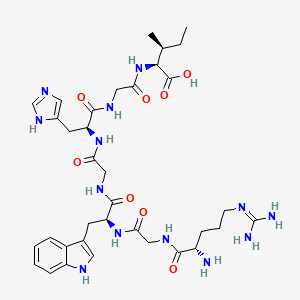

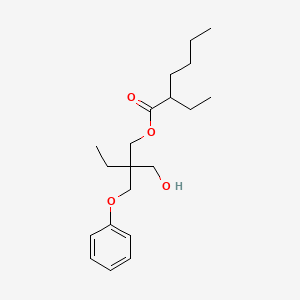
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
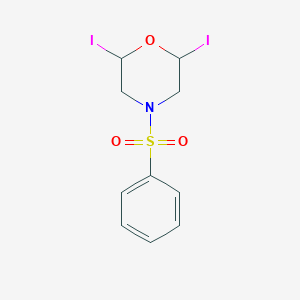

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
